(3-(1H-Indol-1-yl)phenyl)methanamine
Description
(3-(1H-Indol-1-yl)phenyl)methanamine: is a compound that features an indole moiety attached to a phenylmethanamine structure. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(3-indol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-12-4-3-6-14(10-12)17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2 |
InChI Key |
QCGIDYVNXZLJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Indol-1-yl)phenyl)methanamine typically involves the reaction of indole with a suitable phenylmethanamine precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where indole is coupled with a halogenated phenylmethanamine under specific conditions . Another approach involves the use of a multicomponent reaction, where indole, an aldehyde, and an amine are reacted together in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-(1H-Indol-1-yl)phenyl)methanamine can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenyl rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction could produce indole-3-ethanamine derivatives .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of (3-(1H-Indol-1-yl)phenyl)methanamine and its derivatives. The mechanisms of action primarily involve:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines, including HeLa and MCF-7 cells. For example, a study reported an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity .
- Inhibition of Tubulin Polymerization : Similar to colchicine, this compound disrupts microtubule dynamics, which is crucial for cell division. This mechanism contributes to its effectiveness in inhibiting cancer cell proliferation.
Case Studies
| Study | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Study 1 | This compound | HeLa | 0.52 | Tubulin inhibition |
| Study 2 | This compound | MCF-7 | 0.34 | Apoptosis induction |
| Study 3 | This compound | HT-29 | 0.86 | Cell cycle arrest |
Neuropharmacological Effects
Research indicates that indole derivatives may also possess neuroprotective properties. Studies have shown that these compounds can protect neuronal cells from apoptosis and reduce neuroinflammation, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
- Neuroprotection in Alzheimer's Models : One study highlighted the protective effects of related indole compounds against neuronal cell death in animal models of Alzheimer's disease, improving cognitive function and reducing inflammation markers .
Antimicrobial Properties
The compound has exhibited antimicrobial activity against various bacterial strains. Preliminary studies indicate that it may disrupt bacterial cell membranes and inhibit key metabolic pathways.
Mechanism of Action
The mechanism of action of (3-(1H-Indol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, influencing neurological pathways .
Comparison with Similar Compounds
(1H-Indol-3-yl)methanamine: This compound is structurally similar but lacks the phenyl group attached to the methanamine moiety.
N-Methyltryptamine: Another indole derivative with a different substitution pattern on the indole ring.
Indole-3-carboxaldehyde: An oxidized form of indole with a formyl group at the 3-position.
Uniqueness: (3-(1H-Indol-1-yl)phenyl)methanamine is unique due to the presence of both an indole and a phenylmethanamine structure, which may confer distinct biological and chemical properties compared to other indole derivatives .
Biological Activity
(3-(1H-Indol-1-yl)phenyl)methanamine, also known as a derivative of indole, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of indole derivatives that have shown promise in various therapeutic areas, including antimicrobial, anticancer, and antiparasitic activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of indole derivatives with phenyl-substituted amines. The resulting compound features an indole ring fused to a phenyl group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. For instance, a study demonstrated that certain 3-phenyl-1H-indoles exhibited significant activity against Mycobacterium tuberculosis (Mtb), with some compounds showing efficacy against multidrug-resistant strains without cross-resistance to first-line drugs .
Table 1: Antimycobacterial Activity of Indole Derivatives
| Compound | MIC (µM) | Toxicity (CC50) | Genotoxicity |
|---|---|---|---|
| 3r | 10 | >30 | Negative |
| 3h | <30 | <30 | Positive |
| 3n | <30 | <30 | Negative |
The compound 3r was particularly notable for its low toxicity to mammalian cells and strong bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC) .
Antifungal Activity
Indole derivatives have also been screened for antifungal properties. A study found that specific analogues demonstrated potent antifungal activity against Cryptococcus neoformans, with MIC values as low as 0.25 µg/mL . This suggests that modifications to the indole structure can enhance antifungal efficacy while maintaining low toxicity.
Anticancer Activity
Several indole derivatives have been investigated for their anticancer potential. For example, compounds derived from indole have shown promising results in inhibiting cancer cell proliferation. One study reported that certain derivatives displayed IC50 values below 1 µM against various cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and disruption of tubulin polymerization .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7d | HeLa | 0.52 | Apoptosis |
| 7d | MCF-7 | 0.34 | Tubulin inhibition |
| 7d | HT-29 | 0.86 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications such as halogen substitutions on the indole ring or variations in the phenyl group can enhance antimicrobial and anticancer activities . The presence of electron-withdrawing groups tends to increase potency against specific pathogens while reducing toxicity.
Case Studies
Recent case studies illustrate the potential applications of this compound in treating infections and cancer:
- Case Study on Tuberculosis : A series of indole derivatives were tested for their ability to inhibit Mtb growth, with compound 3r emerging as a lead candidate due to its favorable toxicity profile and efficacy against resistant strains .
- Case Study on Cancer : In vitro studies demonstrated that certain indole derivatives could effectively induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
